molecular formula C20H14F3N3S3 B11230618 4-Methyl-2-(thiophen-2-yl)-5-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole

4-Methyl-2-(thiophen-2-yl)-5-(6-((3-(trifluoromethyl)benzyl)thio)pyridazin-3-yl)thiazole

Cat. No.: B11230618
M. Wt: 449.5 g/mol
InChI Key: IVQSKJFITZDYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDAZINE is a complex organic compound that features a unique combination of heterocyclic structures, including thiazole, thiophene, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDAZINE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thiophene intermediates, followed by their coupling with the pyridazine ring. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDAZINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDAZINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1) and ritonavir.

    Thiophene Derivatives: Compounds with the thiophene ring, like thiophene-2-carboxylic acid.

    Pyridazine Derivatives: Compounds featuring the pyridazine ring, such as pyridazine-3,6-dione.

Uniqueness

3-[4-METHYL-2-(THIOPHEN-2-YL)-1,3-THIAZOL-5-YL]-6-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRIDAZINE is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H14F3N3S3

Molecular Weight

449.5 g/mol

IUPAC Name

4-methyl-2-thiophen-2-yl-5-[6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyridazin-3-yl]-1,3-thiazole

InChI

InChI=1S/C20H14F3N3S3/c1-12-18(29-19(24-12)16-6-3-9-27-16)15-7-8-17(26-25-15)28-11-13-4-2-5-14(10-13)20(21,22)23/h2-10H,11H2,1H3

InChI Key

IVQSKJFITZDYFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C3=NN=C(C=C3)SCC4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.